molecular formula C16H15N5 B14216908 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine CAS No. 824395-47-3

2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine

Cat. No.: B14216908
CAS No.: 824395-47-3
M. Wt: 277.32 g/mol
InChI Key: WIQHLDPJKVNBJI-UHFFFAOYSA-N
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Description

2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine typically involves the formation of the imidazole and benzimidazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different imidazole derivatives, while substitution could introduce various functional groups onto the rings.

Mechanism of Action

The mechanism by which 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can bind to proteins, enzymes, and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine is unique due to its dual imidazole and benzimidazole structure, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to similar compounds.

Properties

CAS No.

824395-47-3

Molecular Formula

C16H15N5

Molecular Weight

277.32 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C16H15N5/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-6,9H,7-8,17H2,(H,18,19)(H,20,21)

InChI Key

WIQHLDPJKVNBJI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)N

Origin of Product

United States

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